5,7-Difluoroindoline-2,3-dione
Overview
Description
5,7-Difluoroindoline-2,3-dione is a fluorinated indole derivative with the molecular formula C8H3F2NO2. This compound is of significant interest due to the incorporation of fluorine atoms, which can influence its reactivity, selectivity, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5,7-Difluoroindoline-2,3-dione involves the reaction of 5-fluoroindoline-2,3-dione with various anilines under microwave irradiation. This method utilizes copper dipyridine dichloride as a catalyst and ethanol as the solvent. The reaction is conducted in a microwave reactor at 200 W power and 60°C, resulting in good to excellent yields of the product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and copper catalysts suggests that scalable and efficient production methods could be developed based on these principles.
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroindoline-2,3-dione undergoes various types of chemical reactions, including:
Electrophilic substitution: Due to the presence of the indole nucleus, electrophilic substitution reactions are common.
Nucleophilic addition: The carbonyl groups in the compound can undergo nucleophilic addition reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic addition: Reagents like Grignard reagents and organolithium compounds are commonly used.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic addition can result in the formation of alcohols or other functionalized products.
Scientific Research Applications
5,7-Difluoroindoline-2,3-dione has several scientific research applications, including:
Agrochemicals: Fluorinated indoles are used in the development of agrochemicals due to their unique properties and effectiveness in pest control.
Materials Science: The compound’s stability and reactivity make it suitable for use in materials science, including the development of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5,7-Difluoroindoline-2,3-dione involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to specific receptors or enzymes, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroindoline-2,3-dione: Another fluorinated indole derivative with similar properties and applications.
5,6-Difluoroindoline-2,3-dione: A closely related compound with slight differences in fluorine atom positioning, affecting its reactivity and biological activity.
Uniqueness
5,7-Difluoroindoline-2,3-dione is unique due to its specific fluorine atom positioning, which can influence its reactivity, selectivity, and biological activity
Properties
IUPAC Name |
5,7-difluoro-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOCJGRNNIZUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588619 | |
Record name | 5,7-Difluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116570-41-3 | |
Record name | 5,7-Difluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80588619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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